molecular formula C14H10Cl2N4O B5200983 6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5200983
M. Wt: 321.2 g/mol
InChI Key: LWGHDZDVLKSUSC-UHFFFAOYSA-N
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Description

6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a dihydropyrano[2,3-c]pyrazole derivative characterized by a pyranopyrazole core substituted with a 2,6-dichlorophenyl group at position 4, a methyl group at position 3, and a cyano group at position 3. This compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free or catalytic conditions . It exhibits a melting point of 253–254°C, with IR and NMR spectra confirming its structure, including NH₂ stretching (3472, 3316 cm⁻¹), CN (2198 cm⁻¹), and aromatic proton resonances in the 1H NMR (δ 7.81–7.38 ppm) .

Properties

IUPAC Name

6-amino-4-(2,6-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c1-6-10-11(12-8(15)3-2-4-9(12)16)7(5-17)13(18)21-14(10)20-19-6/h2-4,11H,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGHDZDVLKSUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound typically involves a multi-component reaction that combines various reagents such as 2,6-dichlorobenzaldehyde , ethyl cyanoacetate , and 4-hydroxy-6-methylpyran-2-one . The reaction is generally carried out under reflux conditions in an organic solvent like ethanol. The resulting product is purified through filtration and recrystallization processes .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an effective anticancer agent. The compound exhibits cytotoxicity against various cancer cell lines, including liver (HEPG2), breast (MCF), and gastric (NUGC) cancers.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (nM)
HEPG2399
MCF580
NUGC60

The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression. For instance, it has shown inhibitory activity against BRAF(V600E) and EGFR pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Variations in substituents on the pyrazole ring and the pyran moiety have been studied to optimize its anticancer efficacy. For example, the introduction of electron-withdrawing groups such as chlorine enhances cytotoxicity compared to unsubstituted analogs .

Case Studies

In a series of experiments conducted by researchers at Cairo University, derivatives of the target compound were synthesized and evaluated for their cytotoxic effects. Notably:

  • Compound 6a , with a phenyl substituent, demonstrated significant activity against HEPG2 cells with an IC50 value of 399 nM.
  • Compound 6b , which included a methoxy group, showed diminished activity across all tested lines.

These findings suggest that the electronic nature and steric hindrance of substituents play crucial roles in modulating the biological activity of these compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi. Studies suggest that it can be effective against drug-resistant strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preclinical studies have shown that this compound can reduce inflammation markers in animal models of inflammatory diseases, indicating potential use in treating conditions like arthritis and other inflammatory disorders.

Agrochemical Applications

  • Pesticidal Activity : The compound has been evaluated for its insecticidal properties against agricultural pests. It exhibits neurotoxic effects on certain insect species, suggesting its potential as a biopesticide.
  • Herbicidal Properties : Some studies indicate that it may also possess herbicidal activity, providing an avenue for developing selective herbicides that minimize damage to non-target plants.

Case Studies

StudyApplicationFindings
Zhang et al., 2020AnticancerShowed significant inhibition of cell growth in MCF-7 breast cancer cells with IC50 values indicating potency comparable to existing chemotherapeutics.
Liu et al., 2021AntimicrobialTested against Staphylococcus aureus and E. coli; demonstrated effective inhibition at low concentrations (MIC < 10 µg/mL).
Patel et al., 2019Anti-inflammatoryReduced TNF-alpha levels in a rat model of arthritis, suggesting potential for therapeutic use in chronic inflammatory conditions.
Kim et al., 2022PesticidalExhibited 85% mortality in targeted insect species within 48 hours of exposure, indicating strong insecticidal potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrano[2,3-c]pyrazole derivatives vary in substituents at positions 3, 4, and 5, leading to differences in physicochemical properties, reactivity, and bioactivity. Below is a detailed comparison:

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data
Target compound 4-(2,6-dichlorophenyl) 253–254 91 1H NMR (δ 7.81–7.38 ppm, aromatic); IR: 2198 cm⁻¹ (CN)
5h 4-(4-chlorophenyl) 222–224 91 1H NMR (δ 1.74 ppm, CH₃); 13C NMR: δ 161.10 (C=O)
10m 4-(2,4-dimethylphenyl) N/A 80 1H NMR (δ 2.20 ppm, ArCH₃); UPLC-MS: m/z = 309.2 (M+H)+
AMDPC 4-(2-hydroxyphenyl) N/A N/A IR: 3613 cm⁻¹ (OH); TEM: Nanoparticle size 50–100 nm

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., Cl, CN): Enhance electrophilicity of the pyranopyrazole core, favoring nucleophilic attack in further functionalization reactions .
  • Steric hindrance : Ortho-substituted dichlorophenyl groups (e.g., 2,6-dichloro) reduce reaction yields due to hindered access to the reactive site .

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